molecular formula C11H16N2O5S B2626778 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1448078-64-5

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2626778
CAS No.: 1448078-64-5
M. Wt: 288.32
InChI Key: TXWUDXNWZSMTNE-UHFFFAOYSA-N
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Description

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked via an acetamide spacer to a 3-(methylsulfonyl)pyrrolidine moiety. This specific molecular architecture positions it as a compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. The pyrrolidine-2,5-dione scaffold is recognized as a versatile and privileged structure in drug discovery . Recent high-throughput screening studies have identified the pyrrolidine-2,3-dione core as a novel, non-β-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . PBP3 is an essential and clinically validated enzyme target for combating multidrug-resistant Gram-negative bacteria. The presence of the methylsulfonyl group in the pyrrolidine ring may enhance binding affinity and selectivity, contributing to improved pharmacokinetic properties. Researchers can leverage this compound as a key intermediate or precursor in synthesizing more complex molecules, or as a pharmacological tool for studying bacterial cell wall biosynthesis and resistance mechanisms. This product is intended for research and development applications in a controlled laboratory environment. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(3-methylsulfonylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-19(17,18)8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWUDXNWZSMTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidinone derivatives with methylsulfonyl-substituted pyrrolidines. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of pyrrolidinone derivatives, including 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities modulated by substituents. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities
1-(2-(4-Morpholinyl)-2-oxoethyl)pyrrolidine-2,5-dione Morpholine (electron-rich) ~279.3* Potential solubility enhancer
1-(2-(2-Chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione 2-Chlorophenyl 251.67 Halogenated analog; improved lipophilicity
1-(2-(3-(4-Fluorophenyl)pyrazolyl)-2-oxoethyl)pyrrolidine-2,5-dione (S2) 4-Fluorophenyl-pyrazole ~406.4* Antitumor (IC50 = 0.78–47.25 μM)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 3-Methoxyphenyl-ethyl ~261.3* Anticonvulsant, tyrosinase inhibition

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound may confer higher polarity and metabolic stability compared to morpholine (electron-rich) or methoxy substituents .
  • Antitumor Activity : The pyrazoline hybrid (S2) shows potent cytotoxicity (IC50 < 1 μM in MCF7/HT29 cells), suggesting that bulky aromatic substituents enhance antitumor effects . The methylsulfonyl group’s role in similar contexts remains unexplored but could modulate target binding.
  • Halogenation : Chlorophenyl analogs (e.g., ) may improve membrane permeability due to increased lipophilicity, a trait absent in the polar methylsulfonyl variant.
Physicochemical Properties
  • Melting Points : Analogs range widely:
    • Low-melting solids (e.g., 2k: <50°C) vs. high-melting derivatives (e.g., 2j: 246–248°C) .
    • The methylsulfonyl group’s polarity may reduce melting points compared to halogenated analogs.
  • NMR Profiles : Substituents dictate distinct shifts. For example, the methylsulfonyl group’s 1H NMR signal would appear downfield (~3.0–3.5 ppm for –SO2CH3) compared to morpholine’s protons (~3.5–4.0 ppm) .

Biological Activity

1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antibacterial properties, structural features, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one
  • Molecular Formula : C17H22N4O4S
  • Molecular Weight : 382.45 g/mol

Biological Activity Overview

Recent studies have indicated that compounds within the pyrrolidine family, including 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, exhibit promising biological activities. Notably, they have been identified as potential inhibitors of bacterial penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

Antibacterial Properties

A significant study highlighted the efficacy of pyrrolidine derivatives against multidrug-resistant strains of Pseudomonas aeruginosa. The research employed a fluorescence assay to screen a library of compounds, identifying several pyrrolidine derivatives as potent inhibitors of PBP3. The structural optimization led to the identification of key functional groups necessary for antibacterial activity, particularly the presence of hydroxyl and heteroaryl groups .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTargetInhibition (%)Concentration (µM)
Compound 1PBP360 - 100100
Compound 2PBP370 - 95100
Compound 3PBP380 - 100100

The mechanism by which these compounds exert their antibacterial effects primarily involves the inhibition of PBPs. This inhibition disrupts the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death. The unique structural features of the pyrrolidine core appear to enhance binding affinity to these targets .

Case Studies

In a notable case study published in Nature Communications, researchers synthesized a series of pyrrolidine derivatives and evaluated their activity against various bacterial strains. The study found that modifications at specific positions on the pyrrolidine ring significantly influenced antibacterial potency. For instance, adding a methylsulfonyl group enhanced solubility and bioavailability .

Table 2: Structure-Activity Relationship (SAR) Analysis

ModificationActivity LevelRemarks
Hydroxyl Group at R2HighEssential for PBP binding
Methylsulfonyl Group at R3ModerateImproves solubility
Heteroaryl Substituent at R1HighIncreases target specificity

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